molecular formula C7H9BrN2O B2792199 3-Bromo-1-isopropyl-1H-pyrazole-4-carbaldehyde CAS No. 1946813-61-1

3-Bromo-1-isopropyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2792199
CAS No.: 1946813-61-1
M. Wt: 217.066
InChI Key: ONHFQWNSTYVTAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-isopropyl-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C7H9BrN2O and its molecular weight is 217.066. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-1-propan-2-ylpyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-5(2)10-3-6(4-11)7(8)9-10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHFQWNSTYVTAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Bromo-1-isopropyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C7_7H9_9BrN2_2O
  • Molecular Weight : 217.066 g/mol

The compound features a pyrazole ring, which is known for its versatility in biological applications. The presence of the bromine atom and isopropyl group contributes to its unique chemical reactivity and biological profile.

Antimicrobial Properties

Research indicates that compounds containing the pyrazole moiety exhibit various antimicrobial activities. For instance, studies have shown that pyrazole derivatives can inhibit the growth of bacteria such as E. coli and Staphylococcus aureus . The structural modifications in this compound may enhance its efficacy against these pathogens.

Compound Target Bacteria Activity
This compoundE. coli, S. aureusModerate Inhibition
Other Pyrazole DerivativesKlebsiella pneumoniae, Pseudomonas aeruginosaVariable Activity

Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely documented. Compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. For example, a series of pyrazole derivatives showed promising results in inhibiting tumor necrosis factor (TNF) and interleukin (IL) levels, which are critical in cancer progression .

Anti-inflammatory Effects

Pyrazole compounds are also recognized for their anti-inflammatory properties. Research indicates that they can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases. A notable study found that certain pyrazoles reduced TNF-α and IL-6 levels significantly, suggesting a mechanism that could be explored further for therapeutic applications .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Pyrazoles can act as inhibitors of specific enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Modulation : They may interact with various receptors, influencing cellular signaling pathways that regulate inflammation and cell proliferation.
  • DNA Interaction : Some studies suggest that pyrazoles can intercalate with DNA, affecting replication and transcription processes in cancer cells .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results indicated a moderate inhibitory effect against E. coli and S. aureus, highlighting the potential for further optimization through structural modifications to enhance activity .

Study on Anti-inflammatory Properties

In another study focused on anti-inflammatory effects, a series of pyrazole derivatives were tested for their ability to inhibit TNF-α production in vitro. The findings revealed that certain derivatives exhibited up to 85% inhibition compared to standard anti-inflammatory drugs, indicating the promise of these compounds in therapeutic applications .

Scientific Research Applications

Medicinal Chemistry Applications

3-Bromo-1-isopropyl-1H-pyrazole-4-carbaldehyde exhibits a range of biological activities that make it a candidate for therapeutic applications:

Antimicrobial Activity

Research indicates that pyrazole derivatives can inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The antimicrobial efficacy of this compound can be summarized as follows:

CompoundTarget BacteriaActivity
This compoundE. coli, S. aureusModerate Inhibition
Other Pyrazole DerivativesKlebsiella pneumoniae, Pseudomonas aeruginosaVariable Activity

Antitumor Properties

Studies have suggested that pyrazole derivatives possess antitumor properties by interacting with various biological targets involved in cancer progression. The specific mechanisms are still under investigation, but preliminary results indicate potential pathways through which this compound could exert cytotoxic effects against certain cancer cell lines.

Organic Synthesis Applications

The compound serves as an important intermediate in organic synthesis, facilitating the creation of more complex molecules:

Synthetic Versatility

This compound can participate in various chemical reactions, including:

  • Condensation Reactions : It can undergo condensation with amines to form imines or with other carbonyl compounds to produce more complex structures.
  • Electrophilic Substitution : The bromine atom enhances electrophilic character, allowing for substitution reactions that can lead to diverse derivatives.

Case Study: Synthesis of Pyrazole Derivatives

A notable case study involved the synthesis of novel pyrazole derivatives using this compound as a starting material. The reaction conditions were optimized to achieve high yields:

Reaction ConditionsYield (%)Notes
Potassium carbonate in DMF at 80°C for 16h67%Effective for forming new derivatives
Reaction with amines at room temperature89%High yield of imine products

Biochemical Pathways

The interactions of this compound with biological systems have been shown to influence various biochemical pathways, potentially leading to therapeutic effects. Research indicates that these interactions may modulate signaling pathways related to inflammation and cell proliferation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.